molecular formula C11H14FN3O B1517950 4-(2-Amino-5-fluorobenzyl)piperazin-2-one CAS No. 1153197-42-2

4-(2-Amino-5-fluorobenzyl)piperazin-2-one

Cat. No.: B1517950
CAS No.: 1153197-42-2
M. Wt: 223.25 g/mol
InChI Key: BBJAMILJXNCRGV-UHFFFAOYSA-N
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Description

4-(2-Amino-5-fluorobenzyl)piperazin-2-one is a chemical compound characterized by the presence of an amino group, a fluorine atom, and a piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-5-fluorobenzyl)piperazin-2-one typically involves the reaction of 2-amino-5-fluorobenzylamine with a suitable piperazinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-5-fluorobenzyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(2-Amino-5-fluorobenzyl)piperazin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Amino-5-fluorobenzyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]ethanol
  • 1-(2-Amino-5-fluorobenzyl)-4-piperidinol

Uniqueness

4-(2-Amino-5-fluorobenzyl)piperazin-2-one is unique due to its specific structural features, such as the presence of both an amino group and a fluorine atom on the benzyl ring, combined with the piperazinone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[(2-amino-5-fluorophenyl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c12-9-1-2-10(13)8(5-9)6-15-4-3-14-11(16)7-15/h1-2,5H,3-4,6-7,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJAMILJXNCRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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